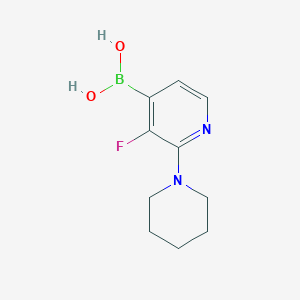

3-Fluoro-2-piperidinopyridine-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-2-piperidinopyridine-4-boronic acid is a potent chemical compound that has gained immense popularity among researchers and scientists in recent years due to its wide range of potential applications. It has a CAS Number of 2377606-55-6 and a linear formula of C10H14BFN2O2 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Applications De Recherche Scientifique

Biomaterial Applications

Boronic acids, including derivatives like 3-Fluoro-2-piperidinopyridine-4-boronic acid, are significant in biomaterials due to their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding facilitates the creation of hydrogels with dynamic covalent or responsive behavior, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Fluorinated Boronic Acid for Diol Recognition

Fluorinated boronic acid-appended compounds, derived from structures like this compound, are utilized to detect and differentiate diol-containing analytes through (19)F NMR spectroscopy. This method is effective for identifying bioanalytes like catechol, dopamine, and various sugars under physiological conditions (Axthelm, Görls, Schubert, & Schiller, 2015).

Boron Chemistry in Nanostructures

Derivatives of this compound contribute to the assembly of boronic acids with other compounds to form complex structures. These structures include hydrogen-bonded networks with applications in the development of nanostructures and materials science (Rodríguez-Cuamatzi et al., 2009).

Glucose Sensing Materials

Fluorinated boronic acid derivatives, such as this compound, are key in constructing glucose sensing materials. These materials function at physiological pH and are crucial in medical and biological applications (Das et al., 2003).

Pharmaceutical and Biological Applications

Compounds like this compound are synthesized and characterized for their potential in pharmaceutical and biological applications. Their interaction with organic compounds and biological molecules makes them candidates for medicinal and biological studies (Hernández-Negrete et al., 2021).

Luminescent Materials and Organic Electronics

Derivatives of this compound are used in the synthesis of luminous materials, such as BODIPY dyes, for applications in science, medicine, and biotechnology. These derivatives have notable roles in the postfunctionalization of boron dipyrromethene core, enhancing luminescent properties for varied applications (Boens et al., 2019).

Chemical Sensors and OLED Applications

Organoboron compounds, including fluorinated derivatives, are utilized in materials chemistry for their properties as chemical sensors and emitters in OLEDs (Organic Light-Emitting Diodes). Their donor-acceptor charge-transfer properties make them highly efficient in these applications (Hudson & Wang, 2009).

Sensing Applications in Analytical Chemistry

The unique interactions of boronic acids with diols and Lewis bases, as seen in derivatives of this compound, are harnessed in various sensing applications. These include both homogeneous assays and heterogeneous detection, contributing significantly to analytical chemistry (Lacina, Skládal, & James, 2014).

Propriétés

IUPAC Name |

(3-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFN2O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5,15-16H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAHGMBEPDUKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCCCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)

![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)